2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide
Overview
Description
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a chemical compound with the molecular formula C11H9BrClNOS. It is a thiazolium salt, which is a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide typically involves the reaction of 2-chlorothiazole with 2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the thiazolium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiazole ring may be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes like signal transduction and gene expression . The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
- 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium chloride
Uniqueness
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClNOS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-7H,8H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRGEGQLBNTYST-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=C(SC=C2)Cl.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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